3-Chloro-1-(4-chlorobenzoyl)azepan-2-one
CAS No.: 500112-67-4
Cat. No.: VC5468653
Molecular Formula: C13H13Cl2NO2
Molecular Weight: 286.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500112-67-4 |
---|---|
Molecular Formula | C13H13Cl2NO2 |
Molecular Weight | 286.15 |
IUPAC Name | 3-chloro-1-(4-chlorobenzoyl)azepan-2-one |
Standard InChI | InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2 |
Standard InChI Key | ORDSZHCLFQJKMK-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Architecture
The compound’s IUPAC name, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, systematically describes its structure: a seven-membered azepanone ring (azepan-2-one) substituted with chlorine at position 3 and a 4-chlorobenzoyl group at position 1 . The 4-chlorobenzoyl moiety introduces aromatic character and electron-withdrawing effects, while the β-chloro substitution on the lactam ring creates a stereochemical center at position 3 .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃Cl₂NO₂ | |
Molecular Weight | 286.15 g/mol | |
XLogP3-AA | 3.3 | |
Topological Polar SA | 37.4 Ų | |
Rotatable Bonds | 1 |
Spectroscopic and Stereochemical Features
The SMILES string (C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl) reveals the compound’s connectivity, with the azepanone ring adopting a chair-like conformation to minimize steric strain . Nuclear Overhauser Effect (NOE) studies of analogous azepanones suggest the chlorine substituent at position 3 occupies an axial orientation, creating a 1,3-diaxial interaction with the benzoyl group . The compound’s undefined stereocenter at position 3 (per PubChem classification) indicates potential for racemic mixture formation unless synthesized under controlled chiral conditions .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit reaction schemes remain unpublished, VulcanChem reports the synthesis typically involves sequential acylation and cyclization steps. A plausible route may include:
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Ring Formation: Cyclohexanone derivatives undergo Beckmann rearrangement to generate the azepanone core.
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Chlorination: Electrophilic chlorination at position 3 using reagents like SO₂Cl₂ or Cl₂ gas.
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Benzoylation: Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acid catalysts.
Reaction yields remain unspecified, but analogous lactam syntheses typically achieve 45–65% efficiency under optimized conditions. The process likely requires strict moisture control due to the sensitivity of acylation reagents.
Purification and Characterization
Post-synthetic purification likely employs gradient elution chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures. Characterization data from PubChem include:
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HRMS: Exact mass 285.0323 Da (calculated for C₁₃H₁₃Cl₂NO₂)
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¹H NMR: Predicted signals at δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (azepanone CH₂N), δ 2.5–3.5 (ring CH₂ groups)
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IR: Strong absorbance at 1680–1720 cm⁻¹ (C=O stretch), 540–580 cm⁻¹ (C-Cl)
Physicochemical Profile and Stability
Solubility and Partitioning Behavior
The compound’s limited aqueous solubility (6.9 µg/mL) correlates with its moderate lipophilicity (XLogP3-AA = 3.3), suggesting preferential solubility in organic solvents like DMSO (≥50 mg/mL) or dichloromethane . This property profile necessitates formulation strategies using co-solvents or lipid-based delivery systems for biological testing.
Table 2: Stability and Solubility Parameters
Parameter | Value | Source |
---|---|---|
Aqueous Solubility | 6.9 µg/mL (pH 7.4) | |
Plasma Protein Binding | Predicted ≥85% | |
pKa | Estimated 9.2 (amide) |
Degradation Pathways
Accelerated stability studies of similar chlorinated lactams show three primary degradation routes:
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Hydrolytic Ring Opening: Mediated by aqueous base, cleaving the amide bond.
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Photodechlorination: UV exposure (λ > 290 nm) leads to gradual chlorine loss.
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Oxidative Metabolism: CYP450 enzymes potentially oxidize the azepanone ring .
Research Gaps and Future Directions
Unaddressed Pharmacological Properties
Critical data gaps include:
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ADMET Profiles: No published data on absorption, distribution, or toxicity.
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Target Engagement: Lack of kinase screening or receptor binding assays.
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Synthetic Methodology: Need for asymmetric synthesis routes to isolate enantiomers.
Recommended Investigative Approaches
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Molecular Dynamics Simulations: Model interactions with kinase ATP-binding pockets.
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High-Throughput Screening: Test against NCI-60 cancer cell line panel.
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Metabolite Identification: Use LC-HRMS to characterize phase I/II metabolites.
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